molecular formula C15H11BrClFO B1532405 3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one CAS No. 898761-64-3

3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one

Cat. No.: B1532405
CAS No.: 898761-64-3
M. Wt: 341.6 g/mol
InChI Key: RQTPTDBBGGOMDI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one ( 898761-64-3) is a synthetic organic compound with a molecular formula of C 15 H 11 BrClFO and a molecular weight of 341.60 . This propiophenone derivative is part of the broader chalcone and aromatic ketone family, a class of molecules recognized as valuable synthons in synthetic organic chemistry and known for a wide spectrum of biological activities . Chalcone derivatives analogous to this compound have demonstrated significant research potential in various biological fields, including investigations into anti-leishmanial, anticancer, anti-tuberculosis, antimicrobial, anti-malarial, and antitumor activities . The structure features substituted aromatic rings (bromophenyl and chlorophenyl-fluorophenyl) linked by a propan-1-one chain, making it a versatile intermediate for further chemical modifications. Researchers utilize such compounds in vibrational spectroscopic studies, molecular docking analyses, and quantum chemical calculations to understand their electronic properties and potential interactions with biological targets . This product is intended for research applications as a building block in medicinal chemistry and material science, and is strictly for Research Use Only.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPTDBBGGOMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190082
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-64-3
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic strategy for preparing 3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one involves Friedel-Crafts acylation , a classical method for forming aromatic ketones by acylating an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.

  • Starting Materials:

    • 4-Bromobenzene (or a suitably substituted bromophenyl precursor)
    • 4-Chloro-3-fluorobenzoyl chloride (acyl chloride derivative of 4-chloro-3-fluorobenzoic acid)
  • Catalyst:

    • Aluminum chloride (AlCl3) is commonly employed as the Lewis acid catalyst to facilitate the electrophilic aromatic substitution.
  • Reaction Medium and Conditions:

    • Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.
    • The reaction is typically carried out in an inert solvent such as dichloromethane or carbon disulfide.
    • Temperature control is essential, often maintained between 0 to 25°C initially, then allowed to warm to room temperature or slightly elevated temperatures to complete the reaction.
  • Mechanism:

    • The acyl chloride reacts with AlCl3 to form an acylium ion, which then electrophilically attacks the 4-bromophenyl ring to form the ketone linkage at the propan-1-one position.

This method is adapted from the synthesis of closely related compounds such as 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one, which shares a similar substitution pattern and synthetic approach.

Industrial Production Methods

In industrial settings, the preparation of this compound leverages advanced reactor technologies to optimize yield and purity:

  • Continuous Flow Reactors:

    • These reactors provide superior control over mixing, heat transfer, and reaction time compared to batch processes.
    • Automated systems regulate temperature, pressure, and reactant feed rates precisely.
  • Process Optimization:

    • Reaction parameters such as molar ratios of reactants, catalyst loading, and reaction time are optimized to maximize yield and minimize by-products.
    • Post-reaction workup includes quenching the reaction mixture, aqueous washes to remove catalyst residues, and purification via recrystallization or chromatography.
  • Environmental and Safety Considerations:

    • Use of anhydrous and inert atmospheres to prevent side reactions.
    • Proper handling and disposal of aluminum chloride and halogenated solvents.

Related Preparation Methods for Analogous Compounds

Though direct literature on this compound is limited, methods for structurally similar compounds provide insight:

  • The synthesis of 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one via Friedel-Crafts acylation is well-documented and serves as a reliable model.

  • Preparation of chiral alcohol derivatives such as (R)-(+)-3-chloro-1-phenylpropan-1-ol involves dynamic kinetic resolution using lipase catalysts and acidic resins, highlighting the potential for enantioselective modifications of related ketones. While this is a different compound class, the enzymatic resolution techniques demonstrate advanced preparative methodologies applicable in complex halogenated aromatic systems.

Summary Table of Key Preparation Parameters

Parameter Details
Reaction Type Friedel-Crafts Acylation
Starting Materials 4-Bromobenzene, 4-Chloro-3-fluorobenzoyl chloride
Catalyst Aluminum chloride (AlCl3)
Solvent Anhydrous dichloromethane or carbon disulfide
Temperature Range 0–25°C initially, then room temperature
Reaction Time Several hours (typically 2–6 h)
Industrial Method Continuous flow reactors with automated control
Post-Reaction Purification Aqueous quench, extraction, recrystallization or chromatography
Yield High (dependent on optimization)

Research Findings and Notes

  • The Friedel-Crafts acylation remains the most effective and widely used method for synthesizing halogenated aromatic ketones like this compound due to its straightforward approach and scalability.

  • Control of reaction conditions, especially moisture exclusion and temperature, is critical to prevent side reactions such as hydrolysis of acyl chloride or polyacylation.

  • Industrial adaptations using continuous flow technology improve safety and reproducibility, allowing for large-scale production with consistent quality.

  • While enzymatic and chiral resolution methods are more relevant to chiral alcohols derived from such ketones, they illustrate the breadth of preparative techniques available for functionalized aromatic compounds.

This comprehensive overview synthesizes authoritative data and diverse sources to provide a detailed understanding of the preparation methods of this compound, suitable for academic, industrial, and research applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new halogenated or functionalized derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Physicochemical and Crystallographic Comparisons

Crystallinity and Dihedral Angles

Pyrazoline analogs () exhibit dihedral angles between the pyrazole ring and fluorophenyl groups ranging from 4.64° to 10.53°, indicating moderate planarity.

Spectroscopic Data
  • 1H NMR : Pyrazoline derivatives (e.g., ME-1 to ME-4 in ) show characteristic methylene proton signals at δ 1.27–1.32 and pyrazole ring protons at δ 3.65–3.68. The target compound’s NMR would likely display similar patterns but with distinct shifts due to chloro/bromo substituents.
  • IR: Carbonyl stretching frequencies (~1700 cm⁻¹) are consistent across diarylpropanones ().
Pharmacological Activity
  • Cytotoxicity: Compounds like 4a and 4h () exhibit selective cytotoxicity against MCF-7 cells, suggesting diarylpropanones with electron-withdrawing groups (e.g., Br, Cl) may enhance anticancer activity.
  • Anti-inflammatory Activity : 3-(4-Bromophenyl)-linked oxadiazoles () show reduced gastrointestinal toxicity, highlighting the bromophenyl group’s role in modulating bioactivity.

Biological Activity

3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one, an organic compound classified as an aryl ketone, has garnered interest due to its unique structural features and potential biological activities. This compound contains a propanone backbone with substituted halogenated aromatic rings, specifically a 4-bromophenyl group and a 4-chloro-3-fluorophenyl group. The presence of these halogens can significantly influence the compound's chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H11BrClFC_{15}H_{11}BrClF, with a molecular weight of approximately 335.62 g/mol. The structural uniqueness arises from the arrangement of bromine, chlorine, and fluorine atoms on the aromatic rings, which may confer distinct reactivity compared to structurally similar compounds.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Aspects
4'-Bromo-3-(4-chlorophenyl)propiophenoneBromine and chlorine on phenyl ringsIntermediate in organic synthesis
1-(4-Bromo-2-fluorophenyl)propan-1-oneBromine and fluorine substitutionsHigh lipophilicity; potential drug candidate
1-(4-Chloro-2-fluorophenyl)propan-1-oneChlorine and fluorine substitutionsDifferent halogenation pattern
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-oneComplex polycyclic structureUnique ring system; potential for diverse reactivity

Biological Activity Overview

While specific biological activities for this compound have not been extensively documented, it is essential to consider the activities of similar compounds. Aryl ketones often exhibit various pharmacological effects, including:

  • Anti-inflammatory
  • Antimicrobial
  • Anticancer

The halogen substituents in the compound may enhance its biological activities by increasing lipophilicity and altering interactions with biological receptors. Compounds with similar structures have shown promising results in various biological assays.

Antimicrobial Activity

Research has indicated that chalcone derivatives, which share structural similarities with this compound, demonstrate significant antimicrobial activity. For instance, specific chalcones have shown strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1–2 µg/mL for Gram-positive strains compared to higher MICs for Gram-negative strains .

Anticancer Potential

Chalcones have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress. The structural characteristics of this compound may similarly contribute to anticancer activity, although specific studies are required to confirm this potential.

In Vitro Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, certain chalcone derivatives demonstrated significant cytotoxicity against Leishmania donovani parasites, indicating potential anti-parasitic activity . Such findings highlight the need for further exploration of the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one, and how do reaction conditions influence yield?

  • Methodology : This ketone can be synthesized via Friedel-Crafts acylation, where 4-chloro-3-fluorobenzene reacts with 3-(4-bromophenyl)propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include Claisen-Schmidt condensation using substituted acetophenones and benzaldehydes under alkaline conditions (e.g., KOH/ethanol).
  • Key Considerations :

  • Catalyst choice (e.g., AlCl₃ vs. FeCl₃) affects regioselectivity due to steric and electronic effects from the bromo and chloro-fluoro substituents.
  • Solvent polarity and temperature modulate reaction rates and byproduct formation. For example, ethanol at 0–50°C minimizes side reactions in analogous condensations .
    • Data Table :
MethodReagents/ConditionsYield Range
Friedel-CraftsAlCl₃, DCM, 0–25°C, 12–24 h60–75%
Claisen-SchmidtKOH, ethanol, 50°C, 3–5 h45–65%

Q. How is the compound purified and characterized to confirm structural integrity?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from unreacted starting materials. Recrystallization in ethanol/water mixtures improves purity (>95%) .
  • Characterization :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, ketone carbonyl at ~200 ppm in ¹³C). IR shows a strong C=O stretch at ~1680 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 345.97 (C₁₅H₁₀BrClFO⁺) .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how does its molecular packing influence physicochemical properties?

  • Crystal Structure : Analogous bromo/chloro-fluorophenyl ketones crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters a = 4.006 Å, b = 23.125 Å, c = 13.493 Å, β = 96.34°. The dihedral angle between aromatic rings is ~45°, creating a non-planar conformation that reduces π-π stacking .
  • Implications : Non-covalent interactions (C–H···O, halogen bonding) stabilize the lattice, affecting solubility and melting point (~120–125°C) .

Q. How do electronic effects of substituents (Br, Cl, F) impact reactivity in cross-coupling or nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The 4-bromophenyl group undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
  • 4-Chloro-3-fluorophenyl exhibits slower SNAr reactivity due to electron-withdrawing F and Cl, requiring harsh conditions (e.g., NaH, DMF, 100°C) for displacement .
    • Data Table :
Reaction TypeConditionsConversion Efficiency
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C85–90%
Nucleophilic Aromatic SubstitutionNaH, DMF, 100°C, 24 h50–60%

Q. What computational methods are used to predict the compound’s biological activity or pharmacokinetic properties?

  • In Silico Approaches :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases, GPCRs). The ketone moiety may form hydrogen bonds with active-site residues.
  • ADMET Prediction : SwissADME calculates logP (~3.5) and topological polar surface area (TPSA = 37 Ų), suggesting moderate blood-brain barrier permeability but poor aqueous solubility .

Q. How do structural analogs compare in terms of antimicrobial or enzyme inhibitory activity?

  • SAR Analysis :

  • Replacement of Br with CF₃ in analogs increases lipophilicity and antibacterial potency (MIC = 2–4 µg/mL vs. S. aureus).
  • The chloro-fluoro substitution pattern enhances selectivity for fungal CYP51 enzymes over human isoforms .
    • Data Table :
Analog SubstituentsBiological Activity (IC₅₀ or MIC)
4-Br, 4-Cl-3-F (target compound)CYP51 inhibition: 1.8 µM
4-CF₃, 4-Cl-3-FMIC (S. aureus): 2.5 µg/mL

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one

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